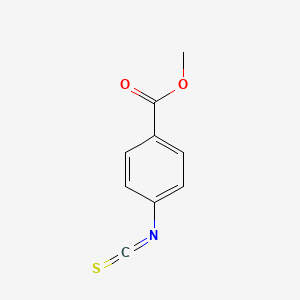

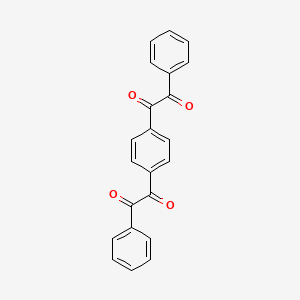

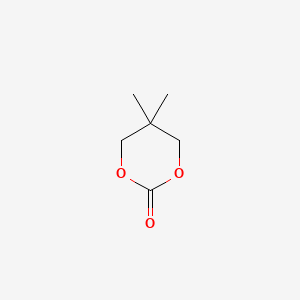

![molecular formula C12H14ClNO3 B1295418 Isopropyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-69-3](/img/structure/B1295418.png)

Isopropyl 3-[(chloroacetyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Isopropyl 3-[(chloroacetyl)amino]benzoate can be inferred from the first paper, which describes the preparation of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids. These compounds serve as sources for enantiopure α,α-dialkylated α-amino acids. The synthesis involves the formation of oxazolidinones, which are then subjected to fragmentation-recombination processes to yield benzamide derivatives .

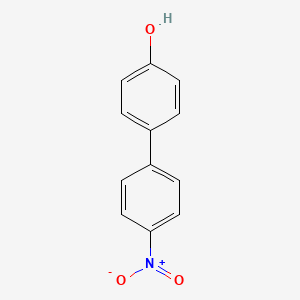

Molecular Structure Analysis

The molecular structure of related compounds, such as the oxazolidinones mentioned in the first paper, includes a 3-benzoyl-2-isopropyl group. This suggests that the isopropyl group can be stably attached to a benzene ring and participate in further chemical transformations. The presence of a chloroacetyl group in Isopropyl 3-[(chloroacetyl)amino]benzoate would likely influence the reactivity of the compound, particularly in nucleophilic substitution reactions .

Chemical Reactions Analysis

The second paper provides information on the reactivity of isopropyl-2-chlorotropones with o-aminophenol, leading to the formation of cyclohepta[b][1,4]benzoxazine derivatives. This indicates that chloro-substituted compounds can undergo reactions with amino groups to form heterocyclic structures. By analogy, Isopropyl 3-[(chloroacetyl)amino]benzoate could potentially react with nucleophiles to form similar heterocyclic compounds or undergo substitution reactions at the chloroacetyl moiety .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Isopropyl 3-[(chloroacetyl)amino]benzoate are not directly reported in the papers, the properties of structurally related compounds can provide some insights. The oxazolidinones described in the first paper are likely to have specific solubility characteristics and melting points due to their crystalline nature. The presence of both benzoyl and isopropyl groups can influence the hydrophobicity of the compound. The chloroacetyl group would contribute to the compound's reactivity, particularly in the context of nucleophilic substitution reactions .

科学的研究の応用

- Isopropyl 3-[(chloroacetyl)amino]benzoate is a chemical compound with the CAS Number: 6307-69-3 .

- Its molecular weight is 255.7 .

- The IUPAC name for this compound is isopropyl 3-[(chloroacetyl)amino]benzoate .

- The InChI code for this compound is 1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) .

-

Synthesis of N-Substituted Ureas A research paper published in RSC Advances discusses a method for the synthesis of N-substituted ureas . While the paper does not specifically mention Isopropyl 3-[(chloroacetyl)amino]benzoate, it’s possible that similar compounds could be used in this process. The method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

- A research paper published in RSC Advances discusses a method for the synthesis of N-substituted ureas . While the paper does not specifically mention Isopropyl 3-[(chloroacetyl)amino]benzoate, it’s possible that similar compounds could be used in this process. The method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

特性

IUPAC Name |

propan-2-yl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBNVNLODBHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286220 |

Source

|

| Record name | isopropyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-[(chloroacetyl)amino]benzoate | |

CAS RN |

6307-69-3 |

Source

|

| Record name | NSC44270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)